molecular formula C22H47N3O2 B096743 n,n-bis[2-(octylamino)ethyl]glycine CAS No. 17670-95-0

n,n-bis[2-(octylamino)ethyl]glycine

Cat. No.: B096743
CAS No.: 17670-95-0
M. Wt: 385.6 g/mol
InChI Key: RTHZICFVEFQDCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-caprylylaminoethyl glycine involves the reaction of caprylic alcohol with glycine through an alkylamine grouping. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of bis-caprylylaminoethyl glycine typically involves large-scale synthesis using automated reactors to ensure consistent quality and efficiency. The process may include steps such as purification and crystallization to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

n,n-bis[2-(octylamino)ethyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of aminoethyl derivatives .

Scientific Research Applications

n,n-bis[2-(octylamino)ethyl]glycine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of bis-caprylylaminoethyl glycine involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and inhibition of microbial growth. The molecular targets include various membrane proteins and enzymes essential for microbial survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n,n-bis[2-(octylamino)ethyl]glycine is unique due to its specific combination of caprylic alcohol and glycine with an aminoethyl group, providing distinct antimicrobial properties and making it particularly effective in cosmetic formulations .

Properties

IUPAC Name

2-[bis[2-(octylamino)ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47N3O2/c1-3-5-7-9-11-13-15-23-17-19-25(21-22(26)27)20-18-24-16-14-12-10-8-6-4-2/h23-24H,3-21H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHZICFVEFQDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCN(CCNCCCCCCCC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170174
Record name Bis-caprylylaminoethyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17670-95-0
Record name N,N-Bis[2-(octylamino)ethyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17670-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis-caprylylaminoethyl glycine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis-caprylylaminoethyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis[2-(octylamino)ethyl]glycine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS-CAPRYLYLAMINOETHYL GLYCINE
Source FDA Global Substance Registration System (GSRS)
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